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molecular formula C11H12N2O B8518245 2-(5-Cyano-2,3-dihydro-benzofuran-3-yl)-ethyl amine

2-(5-Cyano-2,3-dihydro-benzofuran-3-yl)-ethyl amine

Cat. No. B8518245
M. Wt: 188.23 g/mol
InChI Key: RKNDBDVZEANPHG-UHFFFAOYSA-N
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Patent
US06599918B2

Procedure details

To a solution of 3-(2-azido-ethyl)-5-cyano-2,3-dihydro-benzofuran (434 mg, 2 mmol) (reference example 7) in THF (10 mL) was added Ph3P (576 mg, 2.2 mmol). The resulting solution was stirred for 7 hr then H2O added (72 ml, 4 mmol). This solution was stirred for 18 hr then concentrated. The residue was azeotroped with toluene then used without further purification. 1H NMR (CDCl3) d 1.81 (m, 1H), 1.93 (m, 1H) 2.5 (bs, 2H), 2.81 (m, 2H), 3.60 (m, 1H), 4.32 (dd, J=8, 6 Hz, 1H), 4.73 (t, J=8 Hz, 1H) 6.83 (d, J=8 Hz, 1H), 7.46 (m, 2H).
Quantity
434 mg
Type
reactant
Reaction Step One
Name
Quantity
576 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH:6]1[C:10]2[CH:11]=[C:12]([C:15]#[N:16])[CH:13]=[CH:14][C:9]=2[O:8][CH2:7]1)=[N+]=[N-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>C1COCC1>[NH2:1][CH2:4][CH2:5][CH:6]1[C:10]2[CH:11]=[C:12]([C:15]#[N:16])[CH:13]=[CH:14][C:9]=2[O:8][CH2:7]1

Inputs

Step One
Name
Quantity
434 mg
Type
reactant
Smiles
N(=[N+]=[N-])CCC1COC2=C1C=C(C=C2)C#N
Name
Quantity
576 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 7 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This solution was stirred for 18 hr
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
then used without further purification

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
NCCC1COC2=C1C=C(C=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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